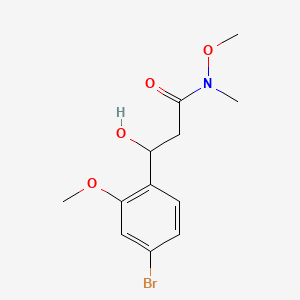
3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a brominated aromatic ring, a hydroxy group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide to yield 4-bromo-2-methoxyphenol.
Protection of Hydroxy Group: The hydroxy group of 4-bromo-2-methoxyphenol is protected using a suitable protecting group, such as a silyl ether.
Formation of Amide: The protected intermediate is then reacted with N-methoxy-N-methylpropanamide under appropriate conditions to form the desired amide.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-Bromo-2-methoxyphenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: 3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxy group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- 3-(4-Iodo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
Uniqueness
3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H16BrNO4 |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO4/c1-14(18-3)12(16)7-10(15)9-5-4-8(13)6-11(9)17-2/h4-6,10,15H,7H2,1-3H3 |
InChI Key |
NBPDECSEUQZPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=C(C=C1)Br)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















